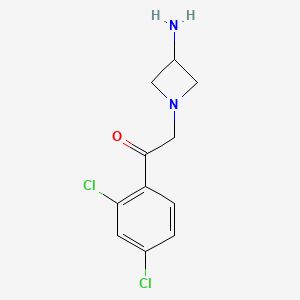
2-(3-Aminoazetidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one
Overview
Description
2-(3-Aminoazetidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one, or 2-Aminoazetidine-1-one (AAZO) is an organic compound with a wide range of applications in scientific research. Its unique structure and properties make it an attractive molecule for use in a variety of laboratory experiments. AAZO is a colorless crystalline solid with a melting point of 75-77 °C and a boiling point of 153-155 °C. It is soluble in water, methanol, and ethanol, and is stable under normal laboratory conditions.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A compound structurally related to 2-(3-Aminoazetidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one, referred to as azetidinones, has been synthesized through microwave-assisted methods. These azetidinones were evaluated for their pharmacological properties, including antibacterial and antifungal activities, demonstrating significant potential in the development of new therapeutic agents. The rapid and efficient synthesis method underlines the compound's relevance in medicinal chemistry research (K. Mistry & K. R. Desai, 2006).
Antifungal Activity
Another research focus has been on the antifungal properties of compounds related to 2-(3-Aminoazetidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one. These compounds have shown promising results against a range of fungal pathogens, which could lead to new treatments for fungal infections. The structure-activity relationship studies accompanying these findings provide valuable insights into the design of potent antifungal agents (Yi-An Ruan et al., 2011).
Corrosion Inhibition
Research has also extended to the application of related compounds as corrosion inhibitors, specifically for oil-well tubular steel in acidic environments. These studies have shown that such compounds can effectively protect metal surfaces from corrosive agents, offering potential applications in industrial maintenance and preservation (M. Yadav, D. Sharma, & Sumit Kumar, 2015).
Antibacterial Properties
Further research has highlighted the antibacterial potential of compounds similar to 2-(3-Aminoazetidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one. These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in addressing antibiotic resistance and the need for new antibacterial drugs (Y. Kuramoto et al., 2003).
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-7-1-2-9(10(13)3-7)11(16)6-15-4-8(14)5-15/h1-3,8H,4-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSLEONTIHVXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1488874.png)

![N-[(oxan-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1488877.png)
![4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488880.png)
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)
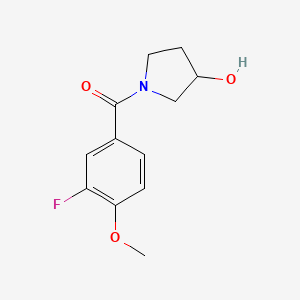
![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488885.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488887.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1488888.png)
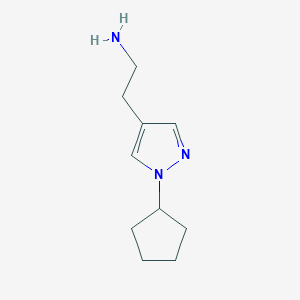
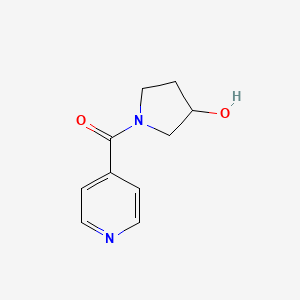
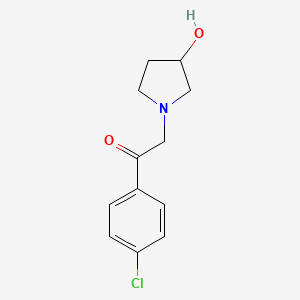
![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1488895.png)